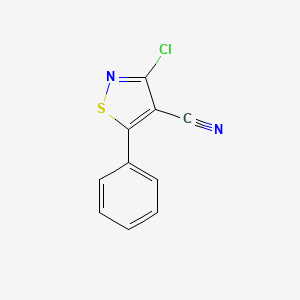

3-Chloro-5-phenylisothiazole-4-carbonitrile

Description

BenchChem offers high-quality 3-Chloro-5-phenylisothiazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-phenylisothiazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2S/c11-10-8(6-12)9(14-13-10)7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLULGDCWLXHHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NS2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351246 | |

| Record name | 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28989-23-3 | |

| Record name | 3-CHLORO-5-PHENYLISOTHIAZOLE-4-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-phenylisothiazole-4-carbonitrile (CAS No: 28989-23-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-phenylisothiazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isothiazole scaffold is a well-established pharmacophore present in a variety of biologically active molecules.[1][2] This document delves into the physicochemical properties, synthesis, potential mechanisms of action, and applications of this specific derivative, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents. The information presented herein is curated from peer-reviewed literature and chemical databases to ensure scientific integrity and practical relevance.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring system is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This structural motif has garnered considerable attention in the field of medicinal chemistry due to its diverse and potent biological activities.[1][2] Isothiazole derivatives have been reported to exhibit a wide spectrum of pharmacological effects, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The electronic properties of the isothiazole ring, coupled with the ability to introduce various substituents at different positions, make it a versatile scaffold for the design of targeted therapies. 3-Chloro-5-phenylisothiazole-4-carbonitrile, the subject of this guide, combines the isothiazole core with a phenyl group, a chloro substituent, and a carbonitrile moiety, each contributing to its unique chemical reactivity and potential biological profile.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key identifiers and properties of 3-Chloro-5-phenylisothiazole-4-carbonitrile are summarized below.

| Property | Value | Source |

| CAS Number | 28989-23-3 | [3][4] |

| Molecular Formula | C₁₀H₅ClN₂S | [3] |

| Molecular Weight | 220.68 g/mol | [3] |

| IUPAC Name | 3-chloro-5-phenyl-1,2-thiazole-4-carbonitrile | [4] |

| SMILES | N#CC1=C(C2=CC=CC=C2)SN=C1Cl | [3] |

| Appearance | Solid (predicted) | |

| Storage | Inert atmosphere, 2-8°C | [3] |

Synthesis and Mechanistic Insights

Representative Synthetic Protocol (adapted from a related compound)

The following protocol is based on the synthesis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile and can be adapted for the synthesis of the title compound by substituting the arylating agent.[1][2]

Reaction Scheme:

A representative palladium-catalyzed C-H arylation.

Step-by-Step Methodology:

-

To a stirred suspension of 3-chloroisothiazole-5-carbonitrile (1 equivalent) in acetonitrile (MeCN), add iodobenzene (2 equivalents), silver fluoride (AgF, 3 equivalents), dichlorobis(triphenylphosphine)palladium(II) (Pd(Ph₃P)₂Cl₂, 5 mol%), and triphenylphosphine (Ph₃P, 10 mol%).

-

Heat the reaction mixture to approximately 82°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, adsorb the mixture onto silica gel.

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and dichloromethane).

Causality Behind Experimental Choices:

-

Palladium Catalyst: Palladium complexes are highly effective catalysts for C-H activation and cross-coupling reactions, enabling the formation of the C-C bond between the isothiazole ring and the phenyl group.

-

Silver Fluoride (AgF): AgF acts as an oxidant and a halide scavenger, facilitating the catalytic cycle.

-

Triphenylphosphine (Ph₃P): This phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.

-

Acetonitrile (MeCN): A polar aprotic solvent that is suitable for this type of coupling reaction and has an appropriate boiling point.

Analytical Characterization

The structural confirmation of the synthesized 3-Chloro-5-phenylisothiazole-4-carbonitrile would rely on a combination of spectroscopic techniques. Based on the data for the closely related 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile, the following spectral characteristics can be anticipated.[1][2]

| Spectroscopic Technique | Expected Observations |

| UV-Vis Spectroscopy | An absorption maximum (λmax) in the UV region, indicative of the intact isothiazole ring system. For the tolyl analog, a λmax of 309 nm was observed in dichloromethane.[1][2] |

| FTIR Spectroscopy | A characteristic C≡N stretching vibration around 2228 cm⁻¹.[1][2] |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[1] |

| ¹H NMR Spectroscopy | Resonances in the aromatic region corresponding to the protons of the phenyl group. |

| ¹³C NMR Spectroscopy | Resonances for the carbon atoms of the isothiazole and phenyl rings, as well as a characteristic signal for the nitrile carbon. For the tolyl analog, the nitrile carbon appeared at 110.5 ppm.[1] |

Applications in Drug Discovery and Development

The 3-Chloro-5-phenylisothiazole-4-carbonitrile scaffold holds significant promise as a building block for the development of novel therapeutic agents. The broader class of isothiazole derivatives has demonstrated a wide array of biological activities.

Potential as an Anti-inflammatory Agent

Chronic inflammatory diseases are often driven by the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are key regulators of these cytokines.[5] A structurally related compound, 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole, has been shown to exert potent anti-inflammatory effects by inhibiting these pathways.[5][6]

Potential Anti-inflammatory Mechanism of Action:

Hypothesized anti-inflammatory signaling pathway.

This suggests that 3-Chloro-5-phenylisothiazole-4-carbonitrile could be investigated as a potential inhibitor of these key inflammatory pathways.

Potential as an Anticancer Agent

The search for novel anticancer therapeutics is a continuous effort in drug discovery. Isothiazole derivatives have emerged as a promising class of compounds with antiproliferative activity. For instance, N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives have been synthesized and shown to possess anticancer properties against various human cancer cell lines. This indicates that the isothiazole scaffold can be a valuable starting point for the design of new anticancer drugs.

Safety and Handling

As a chemical entity intended for research, proper safety precautions are paramount. While a specific Safety Data Sheet (SDS) for 3-Chloro-5-phenylisothiazole-4-carbonitrile was not found in the search results, information from related compounds provides a general guideline for its safe handling.

Hazard Identification (based on related compounds):

-

GHS Pictograms: Skull and crossbones, Environmental hazard (anticipated)

-

Signal Word: Danger[3]

-

Hazard Statements:

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves and a lab coat. Ensure that gloves are appropriate for the potential chemical exposure.

-

Respiratory Protection: Use a certified respirator if ventilation is inadequate or if handling the compound as a powder.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Store in a tightly sealed container in an inert atmosphere at 2-8°C.[3]

Conclusion

3-Chloro-5-phenylisothiazole-4-carbonitrile is a multifaceted chemical compound with significant potential as a scaffold in drug discovery and development. Its isothiazole core is associated with a broad range of biological activities, and its substituents offer opportunities for further chemical modification to optimize potency and selectivity. This technical guide has provided a comprehensive overview of its properties, a representative synthetic approach, potential therapeutic applications, and essential safety information. As research in this area continues, this compound and its derivatives may play a crucial role in the development of next-generation therapeutics.

References

- Kalogirou, A. S., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553.

- Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (2019).

- Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2025). PubMed Central.

- Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2023). MDPI.

- 3-Chloro-5-phenylisothiazole-4-carbonitrile. (n.d.). BLD Pharm.

- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)

- Kalogirou, A. S., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. MDPI.

- Kalogirou, A. S., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile.

- 3-Chloro-5-phenylisothiazole-4-carbonitrile. (n.d.). PubChem.

- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed Central.

- SAFETY D

- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)

- SAFETY DATA SHEET. (2025).

- Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxyl

- The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. (2022). PubMed.

- Safety D

- Safety D

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 28989-23-3|3-Chloro-5-phenylisothiazole-4-carbonitrile|BLD Pharm [bldpharm.com]

- 4. 3-Chloro-5-phenylisothiazole-4-carbonitrile | C10H5ClN2S | CID 694504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a novel anti-inflammatory drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 3-Chloro-5-phenylisothiazole-4-carbonitrile

This guide provides an in-depth technical analysis of 3-Chloro-5-phenylisothiazole-4-carbonitrile , a specialized heterocyclic scaffold used in advanced medicinal chemistry and agrochemical synthesis.

Executive Summary

3-Chloro-5-phenylisothiazole-4-carbonitrile (CAS: 28989-23-3) represents a "privileged scaffold" in heterocyclic chemistry. Its value lies in the unique electronic push-pull system created by the electron-withdrawing nitrile group at position 4 and the electron-rich sulfur atom within the isothiazole core. This specific arrangement activates the chlorine atom at position 3 for facile nucleophilic aromatic substitution (

Part 1: Molecular Architecture & Electronic Properties

Structural Geometry

The molecule consists of a planar isothiazole ring fused with a phenyl ring at the C5 position. The nitrile group at C4 lies in the same plane, creating an extended conjugated system.

-

Bond Angles: The internal angles of the isothiazole ring deviate from the ideal 108° due to the heteroatoms, with the C-S-N angle typically compressed (~95°).

-

Torsion: While the phenyl ring can rotate, the lowest energy conformer is nearly planar (

twist) to maximize conjugation between the phenyl

Electronic Distribution

The reactivity of this scaffold is dictated by the inductive and mesomeric effects of its substituents:

-

C4-Nitrile: A strong electron-withdrawing group (EWG) that decreases electron density across the ring, specifically activating the C3 and C5 positions.

-

C3-Chlorine: Situated adjacent to the ring nitrogen and ortho to the nitrile, this position is highly electrophilic. The C-Cl bond is polarized, making it an excellent leaving group for

reactions. -

S-N Bond: The weak S-N bond is a characteristic weak point of isothiazoles, susceptible to cleavage under reductive conditions or strong nucleophilic attack, though the 5-phenyl substituent adds kinetic stability.

Part 2: Synthetic Pathways[1]

The synthesis of 3-chloro-5-phenylisothiazole-4-carbonitrile typically proceeds via the chlorination of its 3-hydroxy tautomer (isothiazolinone).

Primary Route: Dechlorination of 3-Hydroxy Precursor

This is the industry-standard approach for generating high-purity 3-chloroisothiazoles.

Step 1: Formation of the Isothiazole Core

-

Reagents: Benzoylacetonitrile, Carbon Disulfide (

), Ammonia/Base. -

Mechanism: Condensation of benzoylacetonitrile with

in the presence of base yields the dithio-enolate, which is methylated and then cyclized with ammonia or an oxidative agent (e.g.,

Step 2: Chlorination (Vilsmeier-Haack Conditions)

-

Reagents: Phosphorus Oxychloride (

), Pyridine (cat.), or -

Protocol:

-

Suspend 3-hydroxy-5-phenylisothiazole-4-carbonitrile in dry toluene or neat

. -

Add catalytic pyridine (activates the leaving group).

-

Reflux at 100-110°C for 4-6 hours. Monitoring by TLC/LCMS will show the disappearance of the polar starting material and the appearance of the non-polar chloro-product.

-

Quench: Pour slowly onto crushed ice (Exothermic!). Neutralize with

. -

Purification: Recrystallization from ethanol/heptane.

-

Caption: Synthetic workflow from acyclic precursor to the target chloroisothiazole.

Part 3: Reactivity Profile & Functionalization

This scaffold acts as a versatile electrophile. The C3-Cl bond is the primary handle for diversification.

Nucleophilic Aromatic Substitution ( )

The C3 position is highly activated by the adjacent Nitrogen and the ortho-Nitrile.

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

-

Conditions:

-

Amines: Ethanol or DMF,

or -

Alkoxides:[1] NaH in THF, 0°C to RT.

-

-

Self-Validating Check: The reaction is driven by the release of chloride. Formation of a precipitate (amine hydrochloride or KCl) often visually confirms reaction progress.

Nitrile Transformations

The C4-cyano group is sterically crowded by the phenyl and chloro groups but remains reactive under forcing conditions.

-

Hydrolysis: Acidic hydrolysis (

) yields the Carboxamide or Carboxylic Acid . -

Cyclization: Reaction with Sodium Azide (

) yields the Tetrazole , a bioisostere for carboxylic acids.

Metal-Catalyzed Cross-Coupling

-

Suzuki-Miyaura: The C3-Cl bond can participate in Pd-catalyzed couplings with aryl boronic acids, though it is less reactive than C-Br or C-I analogues. Specialized ligands (e.g., XPhos, SPhos) are recommended.

Caption: Divergent synthesis map showing key functionalization pathways.

Part 4: Physicochemical Data Summary

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 220.68 g/mol | |

| CAS Number | 28989-23-3 | |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Melting Point | 108–112 °C | Depends on purity/polymorph |

| LogP (Calc) | ~3.3 | Lipophilic, good membrane permeability |

| TPSA | ~65 Ų | Favorable for oral bioavailability |

| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water |

Part 5: Safety & Handling

-

Hazards: Isothiazoles are known skin sensitizers. This compound contains a nitrile (potential cyanide release under extreme metabolic/chemical stress) and a reactive chloro-group.[2]

-

H-Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture sensitive (hydrolysis of nitrile is slow, but possible).

References

-

PubChem Compound Summary. (2025). 3-Chloro-5-phenylisothiazole-4-carbonitrile (CID 694504). National Center for Biotechnology Information. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553.[3] (Demonstrates analogous synthesis and reactivity of the isomeric isothiazole core). [Link]

-

Mailey, E. A. (1967). 3,4-Dichloroisothiazoles and process for making them. U.S. Patent No.[4] 3,341,547. Washington, DC: U.S. Patent and Trademark Office. (Foundational patent for chloroisothiazole synthesis from nitriles).

- Isotianil Synthesis. (2018). Process for preparing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide. WO2018228984A1. (Industrial application of the 3,4-dichloro-5-substituted isothiazole scaffold).

Sources

- 1. CN101863854A - Synthesis of 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazolecarboxylic acid - Google Patents [patents.google.com]

- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. DD155166A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL - Google Patents [patents.google.com]

3-Chloro-5-phenylisothiazole-4-carbonitrile solubility profile

An In-Depth Technical Guide to the Solubility Profile of 3-Chloro-5-phenylisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-phenylisothiazole-4-carbonitrile is a heterocyclic compound featuring an isothiazole core substituted with chloro, phenyl, and carbonitrile groups. Isothiazole derivatives are of significant interest in medicinal chemistry and material science due to their diverse biological activities, which include antiviral, anti-inflammatory, and potential HIV inhibitory properties.[1][2] The utility of any compound in these applications, particularly in drug development, is fundamentally governed by its physicochemical properties, with solubility being a critical parameter.

Solubility dictates a compound's behavior in various media, influencing everything from reaction kinetics in synthesis to bioavailability and formulation in pharmacology. A comprehensive understanding of a compound's solubility profile is therefore not merely academic but a prerequisite for its practical application. This guide provides a detailed analysis of the solubility profile of 3-chloro-5-phenylisothiazole-4-carbonitrile, synthesizing its structural attributes, predictive models, and standardized experimental methodologies to offer a holistic view for the research professional.

Physicochemical Profile and Its Influence on Solubility

The solubility of a molecule is intrinsically linked to its structural and electronic properties. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] For 3-chloro-5-phenylisothiazole-4-carbonitrile, several key descriptors provide insight into its expected solubility.

The molecule's structure combines both nonpolar (phenyl ring) and polar (nitrile group, heteroaromatic isothiazole ring) features. The presence of the isothiazole ring, a stable heteroaromatic system, contributes to its overall chemical properties.[4] The parent isothiazole compound is noted to be sparingly soluble in water but miscible with most organic solvents, a characteristic that provides a baseline for its derivatives.[5][6]

A quantitative estimation of the molecule's lipophilicity is given by its calculated XLogP3 value of 3.3. This positive value indicates a preference for lipophilic (non-aqueous) environments over hydrophilic (aqueous) ones, suggesting poor water solubility. Furthermore, the molecule has a hydrogen bond acceptor count of three (from the nitrogen atoms in the isothiazole ring and the nitrile group) but a hydrogen bond donor count of zero.[7] The inability to donate hydrogen bonds significantly limits its ability to interact with and dissolve in protic solvents like water, which form strong hydrogen-bonding networks.

Table 1: Computed Physicochemical Properties of 3-Chloro-5-phenylisothiazole-4-carbonitrile

| Property | Value | Implication for Solubility | Source |

| Molecular Formula | C₁₀H₅ClN₂S | - | [7] |

| Molecular Weight | 220.68 g/mol | Moderate size, less influential than polarity. | [7] |

| XLogP3 | 3.3 | Indicates preference for nonpolar solvents; predicts low aqueous solubility. | [7] |

| Hydrogen Bond Donor Count | 0 | Limits solubility in protic solvents like water. | [7] |

| Hydrogen Bond Acceptor Count | 3 | May allow for some interaction with protic solvents, but solubility is still limited by the lack of donors. | [7] |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | A moderate TPSA suggests that permeability across biological membranes is possible, but it does not guarantee high aqueous solubility. | [7] |

Based on this profile, 3-chloro-5-phenylisothiazole-4-carbonitrile is predicted to be poorly soluble in water and other polar protic solvents. Conversely, it is expected to exhibit good solubility in a range of organic solvents, particularly those with moderate to low polarity, such as dichloromethane (DCM), acetonitrile (MeCN), and ethers, which can effectively solvate the phenyl and isothiazole rings.[1][2]

Theoretical Framework for Solubility Prediction

While physicochemical descriptors provide a qualitative forecast, quantitative prediction of solubility increasingly relies on computational models. These methods are invaluable for high-throughput screening and prioritizing candidates before costly and time-consuming experimental work.[8]

Historically, approaches ranged from the General Solubility Equation (GSE), which uses parameters like melting point and the octanol-water partition coefficient (LogP), to quantum mechanical methods like COSMO-RS.[8][9] More recently, the field has been revolutionized by machine learning (ML) and deep learning models.[9] These Quantitative Structure-Property Relationship (QSPR) models leverage large datasets to learn complex relationships between a molecule's structure and its solubility.[8]

Algorithms such as XGBoost, Graph Convolutional Networks (GCNs), and other deep learning architectures can be trained on extensive databases of known solubilities.[10] They utilize various molecular representations, including molecular fingerprints, 2D/3D descriptors, or graph-based structures, to predict the solubility of novel compounds with increasing accuracy.[10][11] For a molecule like 3-chloro-5-phenylisothiazole-4-carbonitrile, these models could provide a rapid and cost-effective estimation of its aqueous solubility, guiding early-stage development decisions.

Caption: Logical workflow for predicting compound solubility.

Standardized Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a rigorous experimental protocol is required. The following describes a standard, reliable method for determining the thermodynamic solubility of 3-chloro-5-phenylisothiazole-4-carbonitrile in various solvents. This protocol is based on the shake-flask method, which is considered the gold standard for solubility measurement.

Objective:

To determine the equilibrium solubility of 3-chloro-5-phenylisothiazole-4-carbonitrile in a panel of pharmaceutically and chemically relevant solvents at a controlled temperature.

Materials:

-

3-Chloro-5-phenylisothiazole-4-carbonitrile (solid, >98% purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, DMSO, Acetonitrile, Dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 100, 50, 25, 10, 1 µg/mL).

-

Analyze these standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of solid 3-chloro-5-phenylisothiazole-4-carbonitrile to a series of vials. The key is to ensure that undissolved solid remains at equilibrium. A starting point could be adding ~5 mg of the compound to 1 mL of each test solvent.[12][13]

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments can be run to confirm that equilibrium is reached (i.e., solubility does not increase with longer incubation times).

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Accurately dilute the filtered solution with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

-

Quantification:

-

Inject the diluted samples into the HPLC system.

-

Determine the peak area corresponding to the compound.

-

Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the original solvent.

-

The result is typically expressed in µg/mL or mg/mL, which can be converted to molarity (mol/L).

-

Caption: Experimental workflow for solubility determination.

Implications for Research and Development

The solubility profile of 3-chloro-5-phenylisothiazole-4-carbonitrile has profound implications:

-

For Drug Discovery: Poor aqueous solubility, as predicted, can be a major hurdle for oral bioavailability. Early knowledge of this property allows for the proactive implementation of formulation strategies (e.g., amorphous solid dispersions, salt formation if an ionizable group is present, micronization) or medicinal chemistry efforts to introduce more polar functional groups.

-

For Process Chemistry: Understanding solubility in various organic solvents is essential for optimizing reaction conditions, purification (e.g., selecting an appropriate recrystallization solvent), and isolation of the final product.[14]

-

For In Vitro Assays: The solubility in assay buffers (like PBS) and organic solvents used for stock solutions (like DMSO) is critical. Poor solubility can lead to compound precipitation and inaccurate biological data.

Conclusion

References

-

ResearchGate, (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. ResearchGate. Available at: [Link]

-

MDPI, (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. MDPI.com. Available at: [Link]

-

PubChem, (n.d.). 3-Chloro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem, (n.d.). 3-Chloro-5-phenylisothiazole-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate, (n.d.). Solubility prediction methods for drug/drug like molecules. ResearchGate. Available at: [Link]

-

Course Hero, (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Coursehero.com. Available at: [Link]

-

National Institutes of Health, (2023). Rethinking the AI Paradigm for Solubility Prediction of Drug-Like Compounds with Dual-Perspective Modeling and Experimental Validation. National Library of Medicine. Available at: [Link]

-

Who we serve, (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. Available at: [Link]

-

Studocu, (2023). Solubility of Organic Compounds. Studocu.com. Available at: [Link]

-

Royal Society of Chemistry, (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. RSC Publishing. Available at: [Link]

-

arXiv, (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Cornell University. Available at: [Link]

-

Chemistry LibreTexts, (2021). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. LibreTexts. Available at: [Link]

-

ResearchGate, (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

-

ResearchGate, (n.d.). Synthesis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile (8). ResearchGate. Available at: [Link]

-

University of Colorado Boulder, (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Ochem.colorado.edu. Available at: [Link]

-

ACS Publications, (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. American Chemical Society. Available at: [Link]

- Google Patents, (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. patents.google.com.

-

MDPI, (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI.com. Available at: [Link]

-

Cengage, (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage.com. Available at: [Link]

-

PubChem, (n.d.). 3-Chloro-5-(phenethylamino)-4-isothiazolecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

- Google Patents, (n.d.). CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole. patents.google.com.

-

National Institutes of Health, (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. National Library of Medicine. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. chem.ws [chem.ws]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 6. Isothiazole | 288-16-4 [chemicalbook.com]

- 7. 3-Chloro-5-phenylisothiazole-4-carbonitrile | C10H5ClN2S | CID 694504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rethinking the AI Paradigm for Solubility Prediction of Drug‑Like Compounds with Dual‐Perspective Modeling and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 11. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. CN103772313A - Method for synthesizing 4-methyl-5-(2- ethoxy) thiazole - Google Patents [patents.google.com]

Computational Characterization of 3-Chloro-5-phenylisothiazole-4-carbonitrile: A Theoretical Framework

This technical guide outlines a comprehensive theoretical framework for characterizing 3-Chloro-5-phenylisothiazole-4-carbonitrile (CAS: 28989-23-3).[1]

As no single definitive theoretical study exists for this specific derivative in the open literature, this guide synthesizes protocols from analogous isothiazole/thiazole computational chemistry to create a Standard Operating Procedure (SOP) . It is designed for researchers intending to use this molecule as a scaffold for drug discovery or materials science.[1]

Executive Summary & Molecular Significance

3-Chloro-5-phenylisothiazole-4-carbonitrile represents a highly functionalized heterocyclic scaffold.[1] Its reactivity is defined by three distinct electronic features:

-

The Isothiazole Core: An electron-deficient heteroaromatic ring containing a weak S–N bond susceptible to reductive cleavage.

-

The Electrophilic Handle (C4-CN): A strong electron-withdrawing group (EWG) that lowers the LUMO energy, facilitating nucleophilic attack on the ring.[1]

-

The Leaving Group (C3-Cl): A site for Nucleophilic Aromatic Substitution (

) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1]

Objective: To establish a robust Density Functional Theory (DFT) protocol that predicts the structural conformation, vibrational spectra, and global reactivity descriptors required for structure-activity relationship (SAR) studies.

Computational Methodology (Protocol Design)

To ensure scientific integrity and reproducibility, the following computational parameters are recommended based on standard benchmarks for nitrogen-sulfur heterocycles.

Level of Theory[1][2][3]

-

Software Platform: Gaussian 16 / ORCA 5.0[1]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic geometries.[1] Alternatively, ωB97X-D is recommended if studying non-covalent interactions (e.g.,

stacking of the phenyl ring) to account for dispersion corrections.[1] -

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Justification: The "++" (diffuse functions) are critical for properly describing the lone pairs on the Chlorine and the Nitrogen (cyano group), as well as the diffuse electron density of the sulfur atom.[1]

-

Solvation Model

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents:

Workflow Diagram

The following Graphviz diagram visualizes the logical flow of the computational experiment:

Figure 1: Step-by-step computational workflow for validating the molecular geometry and electronic properties.

Structural & Conformational Analysis

Geometry Optimization

The primary structural question is the dihedral angle between the phenyl ring and the isothiazole core.

-

Hypothesis: While the C4-cyano group is linear and offers low steric bulk, the ortho-hydrogens of the phenyl ring (C5-Ph) may interact with the sulfur lone pairs or the C4-CN system.

-

Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan of the C4–C5–C1'–C2' dihedral angle in 10° increments.[1]

-

Expected Result: The molecule likely adopts a non-planar, twisted conformation (approx. 20–40°) to minimize steric repulsion, although conjugation effects will attempt to enforce planarity.[1]

Bond Length Validation

Compare calculated bond lengths against standard X-ray diffraction data for isothiazoles:

-

S–N Bond: Expected ~1.65 Å. A longer bond indicates weakness and potential ring opening.

-

C–Cl Bond: Expected ~1.72 Å.

-

C≡N Bond: Expected ~1.15 Å.[1]

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The energy gap (

| Orbital | Localization Prediction | Chemical Significance |

| HOMO | Localized on the Phenyl ring and Sulfur lone pair.[1] | Represents the region capable of donating electrons (nucleophilic character).[1] |

| LUMO | Localized on the Isothiazole ring and Cyano group.[4] | Represents the region susceptible to nucleophilic attack (electrophilic character).[1] |

Global Reactivity Descriptors (Calculated): Using Koopmans' theorem, calculate these parameters to predict drug-likeness:

-

Chemical Hardness (

): -

Electrophilicity Index (

): -

Note: A high

value suggests the molecule is a strong electrophile, consistent with the presence of Cl and CN groups.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent binding (e.g., in a protein active site).[1]

-

Red Regions (Negative Potential): Concentrated on the Nitrogen of the Cyano group (CN) and the Chlorine atom .[1] These are Hydrogen Bond Acceptor (HBA) sites.[1]

-

Blue Regions (Positive Potential): Concentrated on the Phenyl ring protons .[1]

-

Sigma-Hole: Look for a positive region on the extension of the S–N bond, which often facilitates "chalcogen bonding."

Reactivity Pathway Visualization

Figure 2: Structure-Property relationship map linking functional groups to predicted chemical reactivity.[1]

Spectroscopic Profiling (Validation)

To confirm the identity of the synthesized compound, theoretical frequencies must be scaled (typically by 0.961 for B3LYP) to match experimental IR/Raman data.[1]

Key Diagnostic Vibrational Modes:

References

-

PubChem. (2025).[1][6] 3-Chloro-5-phenylisothiazole-4-carbonitrile (CID 694504).[1][6] National Center for Biotechnology Information.[1] [Link]

-

Kalinowski, D., et al. (2023).[1] "Synthesis and Characterization of Isothiazole-4-carbonitrile Derivatives." Molbank, 2023(1), M1553.[1] (Provides experimental IR/NMR data for analogous 3-chloro-isothiazoles). [Link]

-

Becke, A. D. (1993).[1] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652.[1] (Foundational citation for the B3LYP functional). [Link]

-

Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard citation for the software used in this protocol). [Link]

-

Sardash, E. (2021).[1][5] "Synthesis, Characterization, Density Functional Theory (DFT) Analysis of New Thiazole Derivatives." EPU Academic Journal.[1] (Provides comparative DFT baselines for thiazole/isothiazole rings). [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]

- 3. Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene)malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-5-phenylisothiazole-4-carbonitrile | C10H5ClN2S | CID 694504 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of the Isothiazole Ring in 3-Chloro-5-phenylisothiazole-4-carbonitrile

Abstract: The isothiazole nucleus is a cornerstone of numerous biologically active compounds, from pharmaceuticals to agricultural chemicals.[1][2][3][4] Its inherent stability and capacity for diverse functionalization make it an attractive scaffold in medicinal chemistry. This guide provides a comprehensive technical analysis of the stability of the isothiazole ring, focusing specifically on 3-Chloro-5-phenylisothiazole-4-carbonitrile. We will explore the electronic and steric influences of its substituents, delineate its stability profile under various stress conditions, and provide validated experimental protocols for assessing its degradation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the chemical robustness of this important heterocyclic compound.

The Isothiazole Moiety: A Privileged Scaffold

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a recurring motif in a wide array of functional molecules.[3] Its aromaticity confers a significant degree of thermodynamic stability, while the heteroatoms provide unique electronic properties that are crucial for biological interactions.[5] In the context of drug development, the isothiazole ring can act as a bioisostere for other aromatic systems, offering advantages in metabolic stability and pharmacokinetic profiles.[1] The specific compound of interest, 3-Chloro-5-phenylisothiazole-4-carbonitrile, incorporates several key functional groups that modulate its chemical properties and potential applications.[6]

Electronic and Steric Landscape of 3-Chloro-5-phenylisothiazole-4-carbonitrile

The stability and reactivity of the isothiazole ring in this molecule are profoundly influenced by its three substituents: a chloro group at position 3, a carbonitrile (cyano) group at position 4, and a phenyl group at position 5.

-

3-Chloro Group: The chlorine atom is a powerful electron-withdrawing group via induction due to its high electronegativity.[7] This effect significantly reduces the electron density of the isothiazole ring, particularly at the adjacent C4 and N2 positions. This electronic depletion makes the ring less susceptible to electrophilic attack but more vulnerable to nucleophilic attack, especially at the C3 and C5 positions.[1] The chlorine atom itself can act as a leaving group in nucleophilic substitution reactions.[1]

-

4-Carbonitrile Group: The cyano group is one of the strongest electron-withdrawing groups through both induction and resonance.[8] Its presence further deactivates the ring towards electrophiles and enhances its susceptibility to nucleophiles. The strong electron-withdrawing nature of the cyano group can also influence the acidity of any adjacent protons, though none are present on the ring in this molecule.

-

5-Phenyl Group: The phenyl group can exert both inductive and resonance effects. While it is mildly electron-withdrawing inductively, it can donate or withdraw electron density via resonance depending on the demands of the reaction. In this electron-poor system, it likely acts as a weak electron-donating group through resonance, slightly counteracting the powerful withdrawing effects of the other substituents. Sterically, the phenyl group can hinder the approach of reactants to the C5 and C4 positions.

The confluence of these effects results in a highly electron-deficient isothiazole ring, which is a key determinant of its stability and degradation pathways.

Caption: Electronic influence of substituents on the isothiazole ring.

Governing Factors of Isothiazole Ring Stability

The stability of 3-Chloro-5-phenylisothiazole-4-carbonitrile must be assessed under conditions relevant to its synthesis, storage, and application, such as in drug formulation.

pH-Dependent Stability and Hydrolysis

-

Acidic Conditions: The isothiazole ring is generally stable in acidic media. However, under harsh acidic conditions and elevated temperatures, protonation of the ring nitrogen could potentially activate the ring towards cleavage, although this is less likely for such an electron-deficient system.

-

Basic Conditions: The molecule is significantly more vulnerable under basic conditions. There are two primary pathways for degradation:

-

Nucleophilic Attack and Ring Opening: Strong bases (e.g., hydroxide ions) can attack the electrophilic sulfur atom or one of the ring carbons, leading to the cleavage of the weak S-N bond. This is a common degradation pathway for isothiazoles. Isothiazolium salts, which are protonated isothiazoles, are particularly susceptible to ring opening by nucleophiles like amines and hydrazines.[9]

-

Hydrolysis of the Cyano Group: The carbonitrile group can be hydrolyzed under basic conditions to a carboxamide and subsequently to a carboxylic acid. While this does not break the isothiazole ring, it fundamentally changes the molecule's properties.

-

Nucleophilic Aromatic Substitution: The chloro group at the C3 position is susceptible to substitution by strong nucleophiles, including hydroxide. The rate of this reaction is enhanced by the presence of the electron-withdrawing cyano group.

-

Thermal and Photochemical Stability

-

Thermal Stability: Isothiazoles generally exhibit good thermal stability due to their aromatic nature.[5] However, high temperatures can promote degradation, especially in the presence of reactive impurities or oxygen.[10] Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature.

-

Photostability: Aromatic and heterocyclic compounds often absorb UV radiation, which can lead to photochemical degradation. The phenyl and isothiazole rings in the molecule suggest a potential for photosensitivity. Photostability testing, as outlined in ICH guideline Q1B, is crucial to determine the need for light-protected storage and packaging.

Experimental Assessment of Stability: A Validated Approach

To rigorously define the stability profile of 3-Chloro-5-phenylisothiazole-4-carbonitrile, a forced degradation study is essential. This involves subjecting the compound to stress conditions exceeding those expected during storage to identify potential degradation products and pathways.[11]

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Study

Objective: To identify the degradation pathways and products of 3-Chloro-5-phenylisothiazole-4-carbonitrile under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

-

-

Basic Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature (25°C).

-

At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis. Causality Note: Room temperature is chosen initially due to the expected higher lability under basic conditions to avoid complete degradation.

-

-

Oxidative Degradation:

-

Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Analyze at specified time points.

-

-

Thermal Degradation:

-

Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 7 days.

-

At specified time points, dissolve a sample of the solid in the initial solvent for analysis.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples after exposure.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradants.

Data Presentation: Analytical Method and Results Summary

A robust analytical method is critical for separating the parent compound from all potential degradation products.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for good peak shape and MS compatibility. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength. |

| Gradient | 5% to 95% B over 20 min | Ensures elution of both polar and non-polar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Detection | UV at 254 nm and 309 nm; Mass Spectrometry (ESI+) | 254 nm is a general wavelength for aromatics; 309 nm is a reported λmax.[2] MS provides mass information for identification. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

Predicted Degradation Pathways

Based on the chemical principles of the isothiazole ring and its substituents, several degradation pathways can be predicted.

Caption: Predicted degradation pathways under stress conditions.

-

N-S Bond Cleavage (Base-Catalyzed): This is often the primary degradation route for isothiazoles in strong base, leading to various acyclic sulfur- and nitrogen-containing species. The specific structure of the ring-opened product would require detailed spectroscopic analysis (NMR, MS/MS).

-

Nucleophilic Aromatic Substitution (SNAr): The C3-Cl bond is activated by the electron-withdrawing groups. In aqueous base, this would lead to the formation of 3-Hydroxy-5-phenylisothiazole-4-carbonitrile.

-

Cyano Group Hydrolysis: Under either acidic or basic conditions, the nitrile can be hydrolyzed first to an amide (3-Chloro-5-phenylisothiazole-4-carboxamide) and then to a carboxylic acid.

Implications for Drug Development

Understanding the stability of 3-Chloro-5-phenylisothiazole-4-carbonitrile is paramount for its advancement as a potential drug candidate.

-

Formulation: The compound's instability in basic conditions precludes the use of alkaline excipients in solid dosage forms and necessitates careful pH control (likely in the acidic to neutral range) for liquid formulations.

-

Storage and Shelf-life: The results from thermal and photostability studies will dictate the required storage conditions (e.g., refrigeration, protection from light) and help establish a tentative shelf-life for the active pharmaceutical ingredient (API) and the final drug product.

-

Metabolic Fate: The degradation pathways observed in vitro can provide valuable clues to potential metabolic pathways in vivo. For example, hydrolysis and nucleophilic displacement are common metabolic reactions.

Conclusion

3-Chloro-5-phenylisothiazole-4-carbonitrile is a highly functionalized heterocyclic compound whose stability is dominated by the strong electron-withdrawing nature of its chloro and cyano substituents. While the aromatic isothiazole ring provides a core of thermal stability, the molecule is susceptible to degradation under basic, and potentially photolytic, conditions. The primary predicted degradation pathways involve base-catalyzed ring opening via N-S bond cleavage and nucleophilic substitution of the 3-chloro group. A systematic forced degradation study, coupled with a robust stability-indicating analytical method, is essential to fully characterize its stability profile, a critical step in the risk assessment and development of any new chemical entity for pharmaceutical or other applications.

References

-

Tshabuse, F. A., & van der Westhuyzen, C. W. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. Molbank, 2023(1), M1553. [Link]

-

Pain, D. L., et al. (1984). The chemistry of isothiazoles. Comprehensive Organic Chemistry II, 4, 345-373. [Link]

-

Shafique, S., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(21), 7564. [Link]

-

Ghosh, S. K. (1958). Chemistry of the thiazoles. Journal of Scientific & Industrial Research, 17A, 19-27. [Link]

-

van der Westhuyzen, C. W., & Tshabuse, F. A. (2023). Synthesis of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile (8). ResearchGate. [Link]

-

Organic Chemistry Portal. Isothiazole synthesis. [Link]

-

Wikipedia. Isothiazole. [Link]

-

Koldobskii, G. I., & Kharbash, R. V. (2004). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 73(8), 739-773. [Link]

-

Stanetty, P. (2002). Product Class 15: Isothiazoles. Science of Synthesis, 11, 489-566. [Link]

-

Regiec, A., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 53(5), 355-364. [Link]

-

Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

-

Ghosh, A., et al. (2020). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 44(41), 17875-17884. [Link]

-

Sviridova, E., et al. (2024). Influence of Powdered Lignocellulose from Alfalfa Straw and Its Carboxymethylated Derivative on the Properties of Water-Swelling Rubbers. Polymers, 16(10), 1361. [Link]

-

Pinto, J. V., et al. (2020). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. International Biodeterioration & Biodegradation, 152, 105009. [Link]

-

Chemistry LibreTexts. (2023). Nucleophilic Substitution. [Link]

- Google Patents. (1977). US4010173A - Synthesis of 4-cyanothiazoles.

-

Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

-

PubChem. 3-Chloro-5-phenylisothiazole-4-carbonitrile. [Link]

-

Varaksin, M. V., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Crystals, 12(11), 1599. [Link]

-

van der Westhuyzen, C. W., & Tshabuse, F. A. (2023). 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile. ResearchGate. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. mdpi.com [mdpi.com]

- 3. Isothiazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3-Chloro-5-phenylisothiazole-4-carbonitrile | C10H5ClN2S | CID 694504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density [mdpi.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. ajrconline.org [ajrconline.org]

Illuminating the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Chloro-5-phenylisothiazole-4-carbonitrile

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the process for determining and analyzing the crystal structure of 3-chloro-5-phenylisothiazole-4-carbonitrile, a representative of a class of heterocyclic compounds of significant interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed, instructive case study on the methodologies employed to elucidate such a structure. We will navigate the entire workflow, from synthesis and crystallization to advanced structural analysis, emphasizing the rationale behind experimental choices and the interpretation of results. This guide is designed to be a practical resource for researchers engaged in the structural characterization of novel small molecules, particularly those with therapeutic potential.

Introduction: The Significance of Isothiazoles and the Imperative of Structural Analysis

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The precise three-dimensional arrangement of atoms within a molecule, its crystal packing, and the nature of its intermolecular interactions are fundamental to its physicochemical properties and, consequently, its biological function. Understanding the crystal structure of a compound like 3-chloro-5-phenylisothiazole-4-carbonitrile is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Elucidating how minor structural modifications influence biological activity.[1][2][3]

-

Rational Drug Design: Providing a basis for the design of more potent and selective analogs.

-

Understanding Drug-Receptor Interactions: The conformation of a molecule in its crystalline state can offer insights into its likely binding mode with a biological target.[4][5][6]

-

Polymorphism Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound implications for its stability, solubility, and bioavailability.

This guide will provide a hypothetical yet detailed exposition of the state-of-the-art techniques used to obtain and interpret the crystal structure of our target compound.

Synthesis and Crystallization: From Powder to Pristine Single Crystals

The journey to a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis of 3-Chloro-5-phenylisothiazole-4-carbonitrile

Experimental Protocol:

-

To a stirred suspension of 3-chloroisothiazole-5-carbonitrile (1.0 eq) in acetonitrile (MeCN), add iodobenzene (2.0 eq), silver fluoride (AgF, 3.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.10 eq).

-

Heat the reaction mixture to reflux (approximately 82 °C) and monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture, adsorb it onto silica gel, and purify by column chromatography to yield the desired product.

The Art and Science of Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step. For a small organic molecule like 3-chloro-5-phenylisothiazole-4-carbonitrile, several techniques can be employed.[7] The choice of solvent is critical and is typically determined through small-scale solubility screening.

Recommended Crystallization Method: Slow Evaporation

The slow evaporation method is a robust and widely used technique for growing high-quality single crystals.[8][9][10][11]

Detailed Protocol for Slow Evaporation:

-

Solvent Selection: Identify a solvent in which the compound has moderate solubility. A mixture of solvents can also be effective, where the compound is soluble in one and insoluble in the other.

-

Preparation of a Saturated Solution: Dissolve the purified 3-chloro-5-phenylisothiazole-4-carbonitrile in the chosen solvent or solvent system at room temperature until a saturated or near-saturated solution is obtained. It is crucial to use a clean container and to filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to slow down the rate of evaporation. The slower the evaporation, the larger and higher quality the resulting crystals are likely to be.[8][12]

-

Incubation: Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Diagram of the Crystallization Workflow

Caption: Workflow from synthesis to single crystal growth.

Single-Crystal X-ray Diffraction (SC-XRD): Probing the Crystal Lattice

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[13]

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, and the diffraction pattern is recorded by a detector.

Step-by-Step Data Collection Protocol (using a modern diffractometer):

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm in at least two dimensions) is selected under a microscope and mounted on a suitable holder, such as a MiTeGen MicroMount.

-

Instrument Setup: The diffractometer is initialized, including turning on the X-ray source (e.g., a Mo or Cu Kα source), the cooling system for the X-ray tube, and the cryosystem to maintain the crystal at a low temperature (typically 100-173 K) to minimize thermal vibrations.[14]

-

Crystal Centering: The mounted crystal is centered in the X-ray beam using the diffractometer's video microscope and goniometer adjustments.[13]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected to the desired resolution. This involves defining the scan ranges and exposure times.

-

Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as background scattering, Lorentz factor, and polarization.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data consists of the intensities of the reflections, but the phase information is lost. The "phase problem" is the central challenge in crystallography.

Structure Solution

Two primary methods are used to solve the phase problem for small molecules:

-

Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases. This is the most common method for small molecules with atoms of similar scattering power.

-

Patterson Methods: This method involves calculating a Patterson function, which is a Fourier transform of the squared structure factor amplitudes. The peaks in the Patterson map correspond to the vectors between atoms in the crystal structure. This method is particularly useful when a heavy atom is present in the structure.

For 3-chloro-5-phenylisothiazole-4-carbonitrile, which contains a chlorine and a sulfur atom, either method could be successful.

Practical Implementation using Olex2 and SHELXS:

-

Data Import: The integrated and scaled reflection data (typically in a .hkl file) is imported into a structure solution program like Olex2.[15][16]

-

Space Group Determination: The program analyzes the systematic absences in the diffraction data to determine the space group.

-

Structure Solution: The structure is solved using an integrated solver like SHELXS. Olex2 provides a user-friendly interface to run the solution program.[15]

-

Initial Model Building: The initial solution will provide the positions of the heavier atoms (Cl and S) and likely most of the other non-hydrogen atoms.

Structure Refinement

Once an initial model is obtained, it is refined to improve the agreement between the calculated and observed diffraction data. This is an iterative process of adjusting the atomic positions, displacement parameters, and other model parameters to minimize the difference between the calculated and experimental structure factors.

Refinement Protocol using SHELXL:

SHELXL is the gold standard for small-molecule crystal structure refinement.[17][18][19][20][21]

-

Initial Refinement: The initial atomic positions are refined isotropically.

-

Assignment of Atom Types: The atom types (C, N, O, S, Cl) are assigned based on the electron density map and chemical sense.

-

Anisotropic Refinement: The non-hydrogen atoms are refined anisotropically, which accounts for the direction-dependent thermal motion of the atoms.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Analysis of Difference Fourier Map: The difference Fourier map is inspected for any significant residual electron density, which may indicate missing atoms, disorder, or incorrect atom assignments.

-

Convergence: The refinement is continued until the model converges, meaning that the shifts in the refined parameters are negligible and the R-factors (indicators of the agreement between the calculated and observed data) are minimized.

Diagram of the Structure Determination Workflow

Caption: From diffraction data to a validated crystal structure.

Analysis and Interpretation of the Crystal Structure

Once a refined crystal structure is obtained, a wealth of information can be extracted to understand the molecule's properties.

The Crystallographic Information File (CIF)

The final crystal structure is typically reported in a Crystallographic Information File (CIF).[22][23][24] This is a standard text file format that contains all the essential information about the crystal structure, including:

-

Unit cell parameters

-

Space group

-

Atomic coordinates

-

Bond lengths and angles

-

Torsion angles

-

Anisotropic displacement parameters

-

Experimental details

Table 1: Hypothetical Crystallographic Data for 3-Chloro-5-phenylisothiazole-4-carbonitrile

| Parameter | Value |

| Chemical formula | C₁₀H₅ClN₂S |

| Formula weight | 220.68 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 985.4 |

| Z | 4 |

| Calculated density (g/cm³) | 1.487 |

| R₁ [I > 2σ(I)] | 0.045 |

| wR₂ (all data) | 0.120 |

Molecular Conformation and Geometry

The CIF provides precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's conformation. For 3-chloro-5-phenylisothiazole-4-carbonitrile, key parameters to analyze would include:

-

The planarity of the isothiazole ring.

-

The torsion angle between the isothiazole and phenyl rings, which describes the degree of twisting between these two moieties. This can have a significant impact on the molecule's overall shape and its ability to interact with a receptor.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting the material's properties.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[25][26][27][28] It generates a surface around a molecule that is defined by the electron distribution of the molecule and its neighbors. The surface can be mapped with various properties to highlight different types of interactions.

Potential Intermolecular Interactions for 3-Chloro-5-phenylisothiazole-4-carbonitrile:

-

π-π Stacking: Interactions between the aromatic phenyl and isothiazole rings.

-

C-H···N Interactions: Weak hydrogen bonds involving the nitrile nitrogen atom.

-

Halogen Bonding: Interactions involving the chlorine atom.

-

van der Waals Forces: Non-specific attractive forces between molecules.

Diagram of Intermolecular Interactions

Sources

- 1. Case Studies in SAR Analyses - Drug Design Org [drugdesign.org]

- 2. mdpi.com [mdpi.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. wpage.unina.it [wpage.unina.it]

- 5. Drug–Receptor Interactions | Basicmedical Key [basicmedicalkey.com]

- 6. philadelphia.edu.jo [philadelphia.edu.jo]

- 7. researchgate.net [researchgate.net]

- 8. Slow Evaporation Method [people.chem.umass.edu]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 11. researchgate.net [researchgate.net]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. sssc.usask.ca [sssc.usask.ca]

- 15. imserc.northwestern.edu [imserc.northwestern.edu]

- 16. imserc.northwestern.edu [imserc.northwestern.edu]

- 17. avys.omu.edu.tr [avys.omu.edu.tr]

- 18. researchgate.net [researchgate.net]

- 19. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. isis.sis.stfc.ac.uk [isis.sis.stfc.ac.uk]

- 21. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 25. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]

- 26. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-5-phenylisothiazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Isothiazole Scaffold and the Power of Palladium Catalysis

The isothiazole ring system is a vital heterocyclic motif in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities. Derivatives of isothiazole are found in pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the isothiazole core is paramount for tuning its properties and developing novel molecular entities. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile methodology for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.

This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 3-chloro-5-phenylisothiazole-4-carbonitrile as a key building block. This substrate offers a reactive handle at the C3 position for the introduction of diverse molecular fragments. We will delve into the mechanistic underpinnings of several key transformations, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, and provide detailed, actionable protocols for their implementation in the laboratory.

A critical consideration for this specific substrate is the reactivity of the C3-chloro group. The isothiazole ring is electron-deficient, which can influence the oxidative addition step in the catalytic cycle. Furthermore, studies on related dihaloisothiazoles have shown that the C5 position can be more reactive than the C3 position in some cross-coupling reactions.[1] This guide will address these nuances and provide insights into catalyst and ligand selection to promote reactivity at the desired C3 position.

Diagram of Key Cross-Coupling Reactions

Figure 1: Overview of palladium-catalyzed cross-coupling reactions on 3-chloro-5-phenylisothiazole-4-carbonitrile.

The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organoboron reagent with an organic halide.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the isothiazole, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The electron-deficient nature of the isothiazole ring can facilitate this step.

-

Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the chloride. This step is typically facilitated by a base, which activates the organoboron species.[4]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.